Cas no 896352-46-8 (3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-1-phenylurea)

3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-1-phenylurea structure
896352-46-8 structure
Product Name:3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-1-phenylurea
CAS No:896352-46-8
MF:C26H28N4O3
MW:444.525526046753
CID:6214671
PubChem ID:16810211
Update Time:2025-10-31

3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-1-phenylurea
    • 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylurea
    • 896352-46-8
    • 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea
    • F2573-0234
    • 1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylurea
    • AKOS024661464
    • Inchi: 1S/C26H28N4O3/c31-26(28-21-7-3-1-4-8-21)27-18-23(20-11-12-24-25(17-20)33-19-32-24)30-15-13-29(14-16-30)22-9-5-2-6-10-22/h1-12,17,23H,13-16,18-19H2,(H2,27,28,31)
    • InChI Key: KRHNMBVOJFLLIZ-UHFFFAOYSA-N
    • SMILES: O1COC2=CC=C(C=C12)C(CNC(NC1C=CC=CC=1)=O)N1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 444.21614077g/mol
  • Monoisotopic Mass: 444.21614077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 66.1Ų

3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-1-phenylurea Pricemore >>

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Additional information on 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-1-phenylurea

Chemical Compound CAS No. 896352-46-8: 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylurea

Introduction

The chemical compound with CAS No. 896352-46-8, named as 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylurea, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which incorporates a urea group, a piperazine ring, and a benzodioxole moiety. The combination of these structural elements suggests potential bioactivity, particularly in the context of pharmacological applications.

Structural Features and Synthesis

The molecule's structure is notable for its diverse functional groups. The urea group (CONH) is a common motif in pharmaceutical compounds due to its ability to form hydrogen bonds and interact with biological targets. The piperazine ring, a six-membered amine-containing structure, is often found in drugs targeting various receptors and enzymes. Additionally, the benzodioxole moiety introduces aromaticity and potential electron-donating properties, which can influence the compound's pharmacokinetics and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed multi-component reactions and catalytic processes to construct the molecule's intricate framework. These methods not only enhance yield but also minimize environmental impact, aligning with green chemistry principles.

Pharmacological Properties

Emerging studies have explored the pharmacological properties of this compound. In vitro assays have demonstrated its ability to modulate key enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, preliminary data suggest that the compound may inhibit certain kinase enzymes involved in cell proliferation and survival pathways.

Preliminary pharmacokinetic studies indicate that the compound exhibits moderate solubility and permeability, which are critical for oral bioavailability. However, further optimization may be required to enhance its pharmacokinetic profile for therapeutic applications.

Applications in Drug Discovery

The potential applications of this compound are vast. Its structural versatility makes it a promising candidate for drug development programs targeting various therapeutic areas. For example:

  • Cancer Therapy: The compound's ability to inhibit key oncogenic pathways suggests its potential as an anticancer agent.
  • Neurodegenerative Diseases: Its interaction with neuroprotective targets may offer new avenues for treating conditions like Alzheimer's disease.
  • Inflammatory Disorders: The molecule's anti-inflammatory properties could be harnessed for developing novel treatments for chronic inflammatory conditions.

Conclusion

In summary, CAS No. 896352-46-8 represents a significant advancement in medicinal chemistry due to its unique structure and promising pharmacological properties. Ongoing research continues to unravel its full potential, paving the way for innovative therapeutic solutions. As scientific understanding of this compound deepens, it holds great promise for addressing unmet medical needs across various disease states.

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